
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the 2-position, forming 4-chloro-2-nitroaniline.
Coupling Reaction: The nitroaniline derivative is then coupled with 2-methoxyphenylpiperazine under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and molecular targets.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperazine derivatives.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The exact pathways and targets may vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorophenyl)-4-(2-methoxyphenyl)piperazine: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Nitrophenyl)-4-(2-methoxyphenyl)piperazine: Lacks the chloro group, which may affect its chemical properties and applications.
1-(4-Chloro-2-nitrophenyl)piperazine: Lacks the methoxyphenyl group, which may influence its pharmacological profile.
The presence of the chloro, nitro, and methoxy groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H18ClN3O3 |
|---|---|
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
1-(4-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-17-5-3-2-4-15(17)20-10-8-19(9-11-20)14-7-6-13(18)12-16(14)21(22)23/h2-7,12H,8-11H2,1H3 |
Clave InChI |
LZSGVYRVXQSGAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



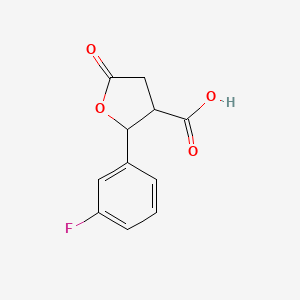

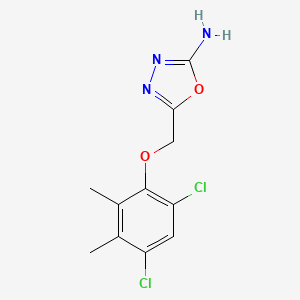
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)
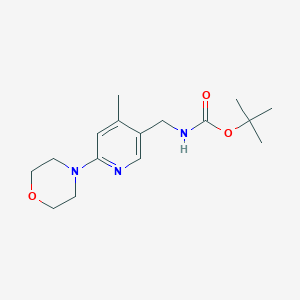
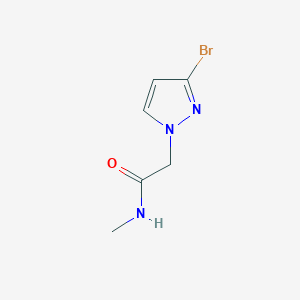
![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
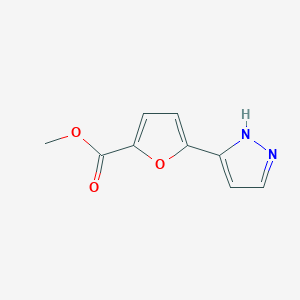
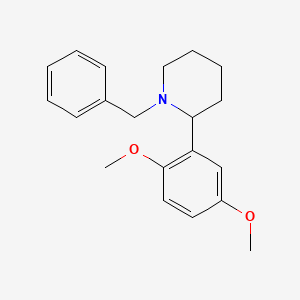

![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
